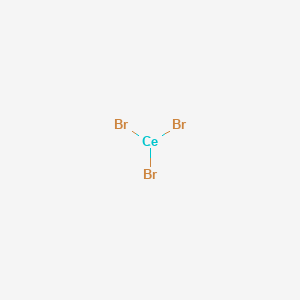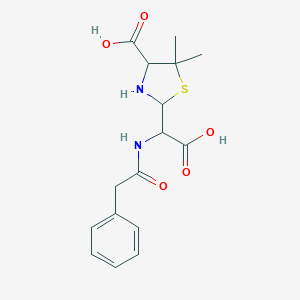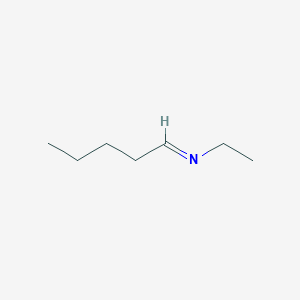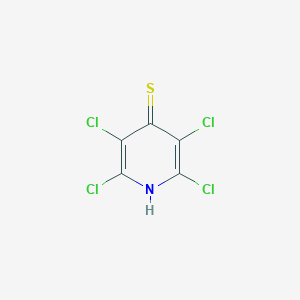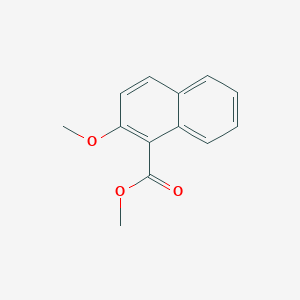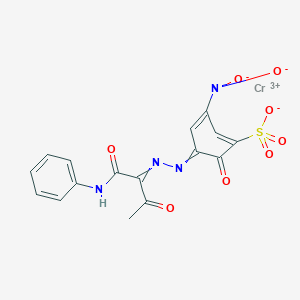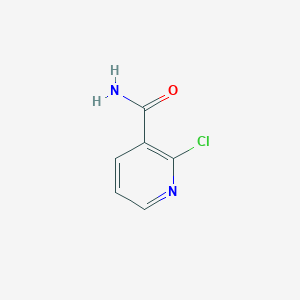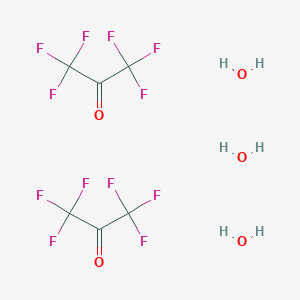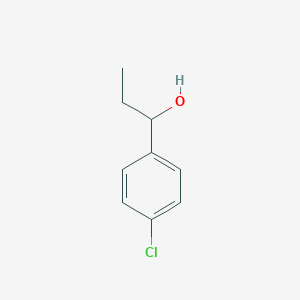
1-(4-Chlorophenyl)propan-1-ol
Vue d'ensemble
Description
1-(4-Chlorophenyl)propan-1-ol is a compound of significant interest in the field of organic chemistry due to its unique structural and chemical properties. Its synthesis, molecular structure, chemical reactions, and physical and chemical properties have been extensively studied to understand its potential applications in various domains.
Synthesis Analysis
The synthesis of 1-(4-Chlorophenyl)propan-1-ol and related derivatives often involves base-catalyzed Claisen-Schmidt condensation reactions, highlighting the versatility of this method in forming complex organic structures from simpler precursors (Salian et al., 2018).
Molecular Structure Analysis
The molecular structure of 1-(4-Chlorophenyl)propan-1-ol derivatives has been characterized using single crystal X-ray diffraction, revealing important aspects such as dihedral angles and intermolecular interactions that stabilize the crystal structure. These findings are supported by computational Hirshfeld surface analysis to quantify intermolecular interactions (Salian et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of 1-(4-Chlorophenyl)propan-1-ol and its derivatives includes the ability to undergo various transformations, such as aminomethylation, leading to the formation of compounds with potential anticonvulsive activities (Papoyan et al., 2011).
Physical Properties Analysis
The physical properties of 1-(4-Chlorophenyl)propan-1-ol derivatives, such as melting points and solubility, are crucial for their practical applications. These properties are often influenced by the compound's molecular structure and intermolecular forces, as evidenced by detailed structural analyses (Salian et al., 2018).
Chemical Properties Analysis
1-(4-Chlorophenyl)propan-1-ol exhibits a range of chemical properties, including its reactivity towards nucleophilic and electrophilic species. The electronic and structural characteristics of this compound, determined through computational studies, provide insight into its chemical behavior and potential reactivity patterns (Papoyan et al., 2011).
Applications De Recherche Scientifique
Synthesis and Biological Properties : It is used in the synthesis of compounds exhibiting pronounced anticonvulsive activities and some peripheral n-cholinolytic activities, but showing no antibacterial activity (Papoyan et al., 2011).
Antifungal Activity : Derivatives of this compound, such as 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol, have shown promising antifungal profiles against Candida strains, suggesting potential as drug candidates (Lima-Neto et al., 2012).
Spectroscopic Characterization and Crystal Structures : The compound and its derivatives, like N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one, have been characterized using spectroscopic and crystallographic methods, providing useful data for identification in forensic toxicology (Kuś et al., 2016).
Antimicrobial and Antiradical Activity : Certain derivatives, like (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, have been tested for their antimicrobial activities and found to exhibit lower biological activities compared to some beta blockers (Čižmáriková et al., 2020).
Biotransformation and Antifungal Properties : The compound's biotransformation by the phytopathogen Botrytis cinerea has been studied, revealing pathways involving hydroxylations and condensations with secondary metabolites of the fungus. It also displays antifungal activity against B. cinerea (Bustillo et al., 2003).
Capillary Electrophoresis Determination of Enantiomeric Purity : The enantiomeric purity of compounds like 1-(4-chlorophenyl)-3-morpholinopropan-1-ol has been determined using capillary electrophoresis, indicating its relevance in asymmetric synthesis (Wang Jinyue, 2011).
Ionic Liquid Based Catalytic Uses : It's also involved in the synthesis of ionic compounds like 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride, which are used in catalytic applications such as transfer hydrogenation (Aydemir et al., 2014).
Photoinduced Reactivity : The reactivity of compounds like 1,5-diphenylpenta-1,4-diyn-3-one (DPD) in propan-2-ol has been explored, highlighting its efficiency as an initiator for radical polymerizations (Rosspeintner et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAWBKBMGZKBNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930148 | |
| Record name | 1-(4-Chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)propan-1-ol | |
CAS RN |
13856-85-4 | |
| Record name | 4-Chloro-α-ethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13856-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-alpha-ethylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013856854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-α-ethylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



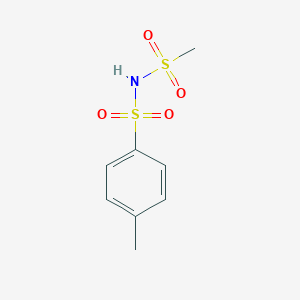
![Cadmium bis[oxido(dioxo)vanadium]](/img/structure/B82554.png)

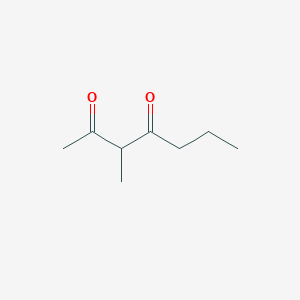
![2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B82562.png)
